molecular formula C11H22BrNO3 B6196845 tert-butyl N-[3-(3-bromopropoxy)propyl]carbamate CAS No. 2694744-64-2

tert-butyl N-[3-(3-bromopropoxy)propyl]carbamate

Cat. No.: B6196845
CAS No.: 2694744-64-2
M. Wt: 296.20 g/mol
InChI Key: RRSWKNCQUKQGBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[3-(3-bromopropoxy)propyl]carbamate: is a chemical compound with the molecular formula C11H22BrNO3. It is a derivative of carbamate, featuring a tert-butyl group, a bromopropoxy group, and a propyl chain. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(3-bromopropoxy)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-bromopropylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl N-[3-(3-bromopropoxy)propyl]carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbamate group can lead to the formation of amines or alcohols.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or ethers.

    Oxidation Products: Oxidized derivatives such as alcohols or ketones.

    Reduction Products: Amines or alcohols.

Scientific Research Applications

Chemistry: tert-Butyl N-[3-(3-bromopropoxy)propyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science[6][6].

Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, through carbamate linkage. This modification can alter the biological activity or stability of the biomolecules .

Medicine: The compound is explored for its potential use in drug development. It can be used to synthesize prodrugs that release active pharmaceutical ingredients upon metabolic activation .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, polymers, and agrochemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(3-bromopropoxy)propyl]carbamate involves its ability to form covalent bonds with nucleophilic sites on target molecules. The bromine atom in the compound acts as a leaving group, allowing the formation of a carbamate linkage with nucleophiles such as amines or thiols. This covalent modification can alter the function or activity of the target molecules, making it useful in various applications.

Comparison with Similar Compounds

  • tert-Butyl N-(3-bromopropyl)carbamate
  • tert-Butyl N-(2-bromoethyl)carbamate
  • tert-Butyl N-(4-bromobutyl)carbamate

Comparison:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[3-(3-bromopropoxy)propyl]carbamate involves the reaction of tert-butyl carbamate with 3-bromopropyl-3-hydroxypropyl ether in the presence of a base.", "Starting Materials": [ "tert-butyl carbamate", "3-bromopropyl-3-hydroxypropyl ether", "base" ], "Reaction": [ "Add tert-butyl carbamate to a reaction flask", "Add 3-bromopropyl-3-hydroxypropyl ether to the reaction flask", "Add base to the reaction flask", "Stir the reaction mixture at room temperature for several hours", "Extract the product with a suitable solvent", "Purify the product by recrystallization or chromatography" ] }

CAS No.

2694744-64-2

Molecular Formula

C11H22BrNO3

Molecular Weight

296.20 g/mol

IUPAC Name

tert-butyl N-[3-(3-bromopropoxy)propyl]carbamate

InChI

InChI=1S/C11H22BrNO3/c1-11(2,3)16-10(14)13-7-5-9-15-8-4-6-12/h4-9H2,1-3H3,(H,13,14)

InChI Key

RRSWKNCQUKQGBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCOCCCBr

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.